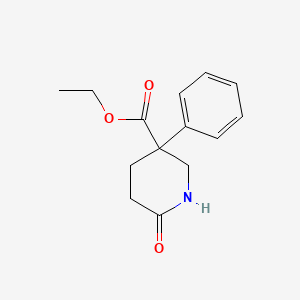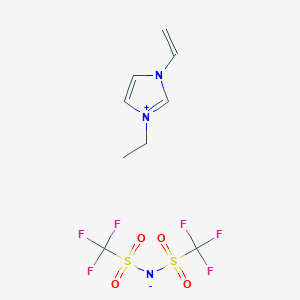
1-(1,1,1-Trifluoropropan-2-yl)piperazine
Overview
Description
1-(1,1,1-Trifluoropropan-2-yl)piperazine is a useful research compound. Its molecular formula is C7H13F3N2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
Piperazine derivatives have been identified as promising antidiabetic compounds. Studies involving 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines and their analogues have shown significant antidiabetic activity in rat models of diabetes. These compounds enhance glucose tolerance by increasing insulin secretion, independent of alpha2 adrenoceptor blockage. Notably, certain derivatives like 1,4-diisopropyl-2-(4', 5'-dihydro-1'H-imidazol-2'-yl)piperazine have shown potent antidiabetic effects without any side events or hypoglycemic effects, making them potential candidates for clinical investigations (Le Bihan et al., 1999).
Pharmacokinetics and Metabolism
The metabolism and excretion of piperazine derivatives have been extensively studied, highlighting their pharmacokinetic profiles. For instance, the disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. These studies provide insight into the metabolic pathways, including hydroxylation and N-dealkylation, and the role of cytochrome P450 isoforms in the metabolism of these compounds (Sharma et al., 2012).
Neuroinflammation Imaging
Piperazine derivatives have been explored for imaging neuroinflammation, particularly in the context of neurodegenerative diseases like Alzheimer's. Radioligands based on piperazine structures have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. These compounds have demonstrated specificity and potential for imaging applications, contributing to the understanding of neuroinflammatory processes in disease (Lee et al., 2022).
Serotonin Agonist Effects
Piperazine derivatives have been shown to influence serotonin regulation, with compounds like 1-(m-trifluoromethylphenyl)-piperazine affecting plasma levels of adrenocorticotropin and arginine vasopressin in rats. These effects are indicative of the potential serotonergic mechanism behind the release of these hormones, underscoring the role of piperazine compounds in modulating serotonin pathways (Hashimoto et al., 1982).
Antidepressant-like Effects
Research into 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has revealed potential antidepressant-like activities. These compounds, through behavioral tests like the tail-suspension test and modified forced swimming test, have shown significant reductions in immobility time in mice, indicative of antidepressant-like effects. These findings support the antidepressant potential of aryl alkanol piperazine derivatives (Özkay et al., 2013).
Versatile Therapeutic Applications
Piperazine is a significant chemical scaffold in drug design, found in a variety of drugs with therapeutic uses ranging from antipsychotic to anti-inflammatory and antiviral. The flexibility of the piperazine nucleus in drug molecules allows for significant variations in medicinal potential, as evidenced by the wide range of therapeutic applications explored in recent research (Rathi et al., 2016).
Properties
IUPAC Name |
1-(1,1,1-trifluoropropan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6(7(8,9)10)12-4-2-11-3-5-12/h6,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXTGORRIAFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376360-62-1 | |
| Record name | 1-(1,1,1-trifluoropropan-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)




![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)



![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)
![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)

![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

